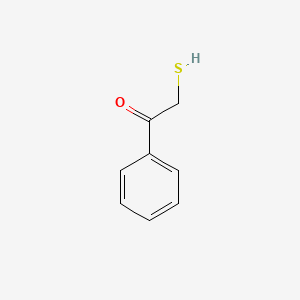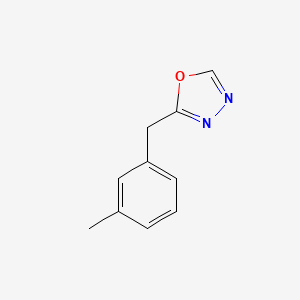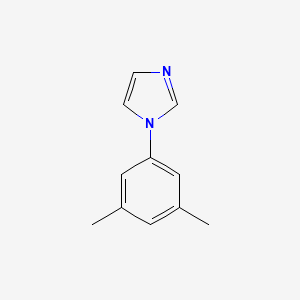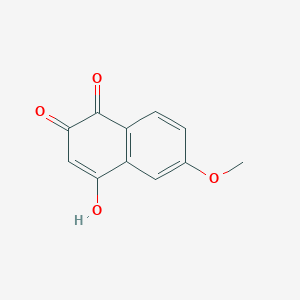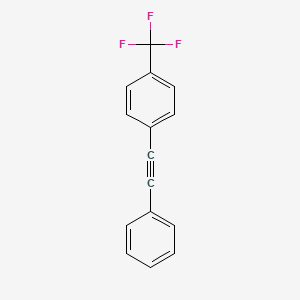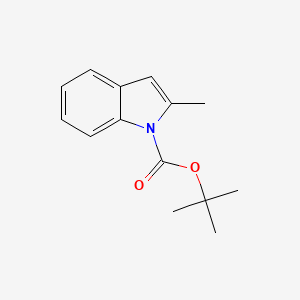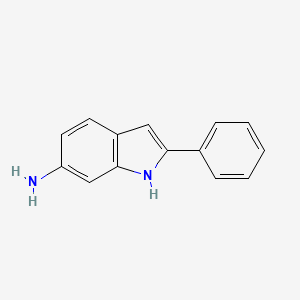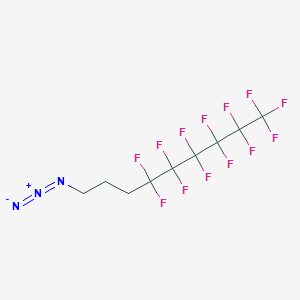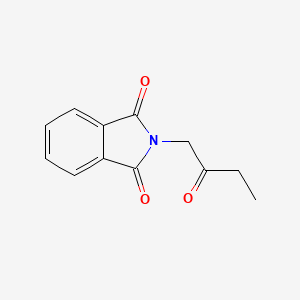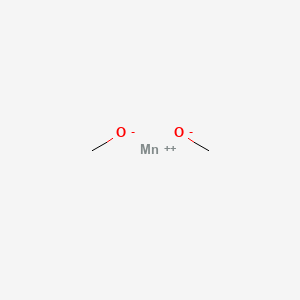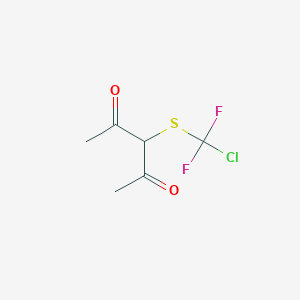
3-(Chlorodifluoromethylthio)pentane-2,4-dione
Overview
Description
3-(Chlorodifluoromethylthio)pentane-2,4-dione, also known as CPD, is a chemical compound that has been widely studied for its potential use in scientific research. CPD is a synthetic compound that was first synthesized in the 1960s and has since been used in a variety of applications, including as a pesticide and as a building block for other chemicals. In
Scientific Research Applications
-
Synthesis of 3-substituted derivatives
- Field : Organic Chemistry
- Application : A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed .
- Method : This method is based on the Finkelstein reaction, wherein cheaper and easily accessible chloro derivatives are converted into more reactive iodo derivatives .
- Results : The use of this method allows for the creation of more reactive iodo derivatives from cheaper and easily accessible chloro derivatives .
-
Complexes with Nickel (II) and Cobalt (III)
- Field : Inorganic Chemistry
- Application : Two mononuclear complexes, [Ni(acac)2]·0.5CH3OH and [Co(acac)2NO3]·2H2O (acac = pentane-2,4-dione), have been synthesized .
- Method : The complexes were synthesized and characterized by single crystal X-ray analysis .
- Results : Complex 1 has a one-dimensional chain-like structure, while complex 2 shows a three–dimensional network structure .
-
Fluorescence Study
- Field : Biochemistry
- Application : Pentane-2,4-dione is used as a fluorogenic tool for quality control and clinical study assays of Sitagliptin .
- Method : The method involves the use of fluorescence to study the properties of Sitagliptin .
- Results : This method provides a simple, effective, and quick alternative tool for quality control and clinical study assays of Sitagliptin .
- Acidity Study
- Field : Physical Chemistry
- Application : The acidity difference between β-diketones, including pentane-2,4-dione, is studied .
- Method : The study involves the use of DMSO as a solvent and the measurement of pKa values .
- Results : In DMSO, pentane‐2,4‐dione and 1,3‐diphenylpropane‐1,3‐dione possess nearly identical pKa, whereas 1‐phenylbutane‐1,3‐dione is almost 1 pKa unit weaker than the former two .
-
Finkelstein Reaction
- Field : Organic Chemistry
- Application : A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives .
- Method : The method is based on the Finkelstein reaction for which the literature suggests highly polar organic solvents as ideal reaction media .
- Results : The use of industrially used ketones, especially methyl isobutyl ketone, is proposed. The use of MIBK as a solvent additionally allows an azeotropic removal of water from the reaction mixture, enabling the application of moisture sensitive alkylating agents .
-
Fluorogenic Probe
- Field : Biochemistry
- Application : Pentane-2,4-dione is used as a fluorogenic probe of dipeptidyl peptidase-4 enzyme inhibitor medicament assay in pharmaceutical and biological matrices .
- Method : The method involves the use of fluorescence to study the properties of Sitagliptin .
- Results : This method provides a simple, effective, and quick alternative tool for quality control and clinical study assays of Sitagliptin .
properties
IUPAC Name |
3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPCCNXPLRVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505282 | |
| Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethylthio)pentane-2,4-dione | |
CAS RN |
42092-81-9 | |
| Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



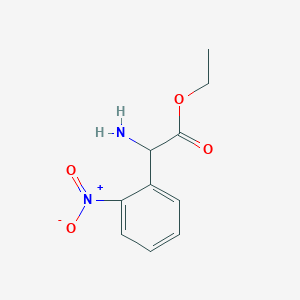
![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)
![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)
